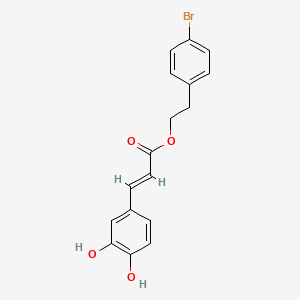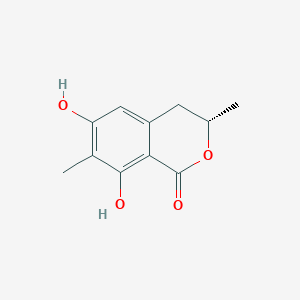![molecular formula C51H86O43 B12409430 Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xyloglucans are hemicelluloses found in the primary cell walls of higher plants and serve as storage carbohydrates in seeds . They are known for their biocompatibility, film-forming, and gelation abilities, making them valuable in various applications, including biomedical devices and food additives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xyloglucans can be enzymatically synthesized in the form of multi-stranded aggregates with regions characterized by high packing density . The synthesis involves the use of specific enzymes that facilitate the formation of the polysaccharide chains and their subsequent branching.
Industrial Production Methods: Industrial production of xyloglucans typically involves extraction from natural sources such as tamarind seeds. The extracted xyloglucan is then purified and processed to achieve the desired properties for various applications . The process includes steps like milling, solvent extraction, and precipitation to isolate the polysaccharide.
Análisis De Reacciones Químicas
Types of Reactions: Xyloglucans undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the polysaccharide to suit specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of xyloglucans include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of xyloglucans include oxidized and reduced derivatives, which have different functional properties. These derivatives can be used in various applications, such as drug delivery systems and biodegradable materials.
Aplicaciones Científicas De Investigación
Xyloglucans have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as stabilizers and thickeners in various formulations . In biology, they serve as scaffolds for tissue engineering and wound dressings . In medicine, xyloglucans are explored for their hypolipidemic and antidiabetic activities . Additionally, they are used in the food industry as additives to improve texture and stability .
Mecanismo De Acción
The mechanism of action of xyloglucans involves their ability to form gels and films, which can encapsulate and release active compounds in a controlled manner. The molecular targets and pathways involved include interactions with cell wall components and enzymes that facilitate the degradation and remodeling of the polysaccharide .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to xyloglucans include other hemicelluloses like arabinoxylans and glucomannans. These polysaccharides share similar structural features and functional properties.
Uniqueness: Xyloglucans are unique due to their highly branched structure and ability to form stable gels and films. This makes them particularly valuable in applications requiring biocompatibility and controlled release properties .
Propiedades
Fórmula molecular |
C51H86O43 |
|---|---|
Peso molecular |
1387.2 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C51H86O43/c52-1-11(56)22(62)39(12(57)2-53)90-48-37(77)31(71)41(19(88-48)9-83-50-42(23(63)14(59)6-80-50)93-45-34(74)28(68)25(65)16(3-54)85-45)92-49-38(78)32(72)40(91-47-36(76)30(70)27(67)18(87-47)8-82-44-33(73)21(61)13(58)5-79-44)20(89-49)10-84-51-43(24(64)15(60)7-81-51)94-46-35(75)29(69)26(66)17(4-55)86-46/h1,11-51,53-78H,2-10H2/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+/m0/s1 |
Clave InChI |
ASYJOBIEXIFHAD-QFQYENFESA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)CO[C@@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(CO5)O)O)OC6C(C(C(C(O6)CO)O)O)O)COC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


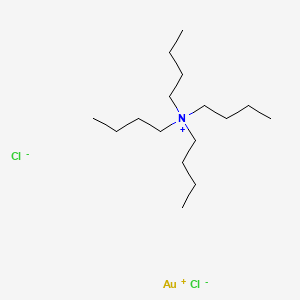
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)
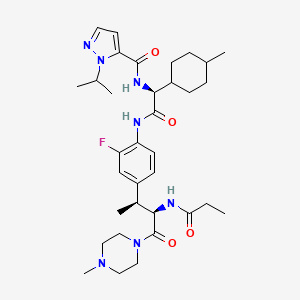
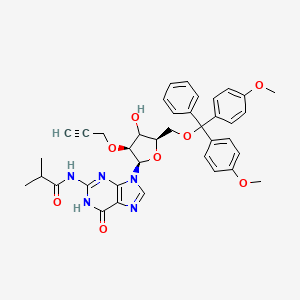
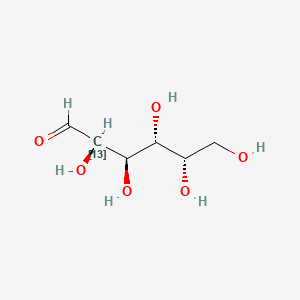
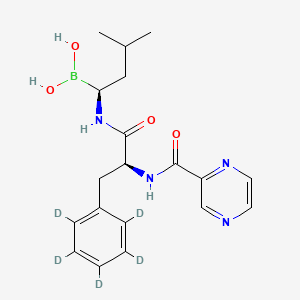
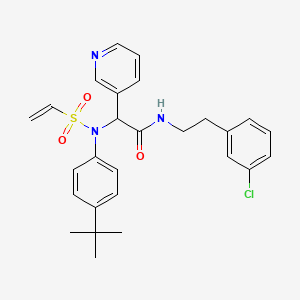
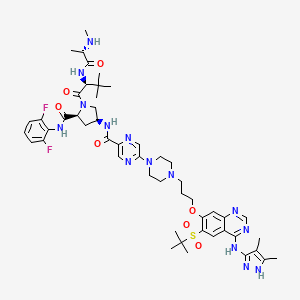

![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
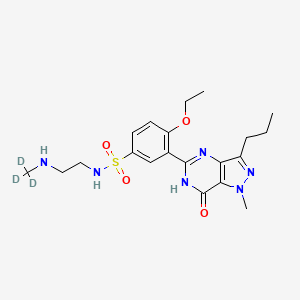
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
